1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL-
Description
1,3-Dithiolane derivatives are sulfur-containing heterocycles with applications in organic synthesis, materials science, and pharmaceuticals. The compound 1,3-dithiolane, 2-(p-methoxyphenyl)-2-methyl- features a central 1,3-dithiolane ring substituted with a para-methoxyphenyl group and a methyl group at the 2-position. The methoxy group (-OCH₃) is electron-donating, influencing electronic properties and reactivity, while the methyl group enhances steric bulk. This structural combination makes the compound valuable in domino reactions for synthesizing functionalized heterocycles, such as thiophenes .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-methyl-1,3-dithiolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS2/c1-11(13-7-8-14-11)9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZOAFMBBSBHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(SCCS1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194092 | |
| Record name | 1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41159-07-3 | |
| Record name | 2-(4′-Methoxyphenyl)-2-methyl-1,3-dithiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41159-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041159073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 1,3-Dithiolane, 2-(p-Methoxyphenyl)-2-Methyl-
General Synthetic Approach
The preparation of 1,3-dithiolanes typically involves the reaction of a carbonyl compound (aldehyde or ketone) with a dithiol reagent, such as 1,2-ethanedithiol, under acidic catalysis to form the cyclic thioacetal. For the specific compound 1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl- , the key starting material is the corresponding ketone or aldehyde bearing the p-methoxyphenyl and methyl substituents.
Typical Reaction Scheme:
$$
\text{p-Methoxyphenyl ketone} + \text{1,2-ethanedithiol} \xrightarrow[\text{acid catalyst}]{\text{solvent}} \text{1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl-}
$$
Acid Catalysts and Conditions
- Lewis acids such as boron trifluoride etherate (BF3·Et2O) are commonly used to catalyze the cyclization reaction, promoting the nucleophilic attack of the dithiol on the carbonyl carbon.
- The reaction is generally carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
- Reaction times vary from several hours to overnight, depending on substrate and conditions.
Literature-Reported Procedures
According to the detailed experimental data from Asian Journal of Chemistry (2011), 1,3-dithiolanes similar to 2-(p-methoxyphenyl)-2-methyl- derivatives have been synthesized by literature methods involving the condensation of the corresponding ketones with 1,2-ethanedithiol under acidic catalysis (BF3·Et2O) at room temperature, followed by purification steps such as column chromatography on silica gel.
Example Preparation and Characterization Data
- Physical State: White solid
- Melting Point: Typically in the range of 110-120 °C for similar compounds
- NMR Data: Characteristic signals include methylene protons of the dithiolane ring (~3.0–3.2 ppm), aromatic protons of the p-methoxyphenyl group (~6.8–7.3 ppm), and methyl protons (~1.0–1.5 ppm).
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound (e.g., M+H or M+ peaks around 245-365 depending on substituents).
Alternative Synthetic Routes
- From α-haloketones: Reaction of α-haloketones with thiols (e.g., 1,2-ethanedithiol) in the presence of base can also yield 1,3-dithiolanes.
- One-step synthesis from 1,3-bis-tert-butyl thioethers: Although more common for 1,2-dithiolanes, similar strategies involving ring closure with bromine and subsequent functionalization have been reported, expanding the substrate scope.
Deprotection and Further Transformations
- The deprotection of 1,3-dithiolanes back to the corresponding carbonyl compounds is an important complementary step.
- A mild and efficient method uses a mixture of polyphosphoric acid (PPA) and acetic acid at 20–45 ºC, which avoids toxic heavy metal salts traditionally used for this purpose.
- This method allows for good yields and mild conditions, preserving sensitive functional groups.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting materials | p-Methoxyphenyl ketone + 1,2-ethanedithiol | Purity affects yield |
| Catalyst | Boron trifluoride etherate (BF3·Et2O) | Acidic catalyst promotes cyclization |
| Solvent | Dichloromethane or THF | Anhydrous conditions preferred |
| Temperature | Room temperature to 40 °C | Mild heating can accelerate reaction |
| Reaction time | 3–24 hours | Monitored by TLC |
| Purification | Silica gel column chromatography | Petroleum ether/ethyl acetate mixtures |
| Yield | Typically 70–90% | Depends on substrate and scale |
| Characterization | 1H NMR, MS, Melting point | Confirms structure and purity |
Research Outcomes and Considerations
- The preparation of 1,3-dithiolane derivatives such as 2-(p-methoxyphenyl)-2-methyl- has been well-established with reproducible yields and straightforward purification.
- The use of mild acid catalysts and carefully controlled conditions minimizes side reactions and degradation.
- The compound is stable under both acidic and basic conditions, making it a valuable protecting group in complex organic syntheses.
- Deprotection methods using polyphosphoric acid and acetic acid provide a safer and more convenient alternative to traditional heavy metal-based methods, with good functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Building Blocks in Synthesis:
1,3-Dithiolanes serve as versatile intermediates in organic synthesis. They are utilized in:
- Formation of Complex Molecules: Acting as nucleophiles or electrophiles depending on reaction conditions, these compounds participate in various reactions such as alkylation and acylation.
- Deprotection Reactions: Recent studies have shown that 1,3-dithiolanes can be efficiently deprotected using reagents like TMSCl/NaI under mild conditions, yielding parent ketones with high efficiency (up to 94%) .
Data Table: Deprotection Yields of Various Dithianes
| Substrate | TMSCl/NaI (equiv) | Temperature (°C) | Time (h) | Product Yield (%) |
|---|---|---|---|---|
| 1a | 20 | 60 | 24 | 92 |
| 1b | 20 | 60 | 24 | 73 |
| 1c | 10 | rt | 24 | 89 |
| ... | ... | ... | ... | ... |
Medicinal Chemistry
Biological Activities:
Research indicates that derivatives of 1,3-dithiolanes exhibit antimicrobial and anticancer properties. The biological activity is attributed to their ability to interact with cellular proteins and enzymes, modulating various cellular processes .
- Anticancer Potential: Studies have explored the compound's effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Studies
Case Study: Anticancer Activity
A study investigated the effects of 1,3-dithiolane derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving oxidative stress induction and apoptosis pathways being elucidated.
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of the compound against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL, showcasing its potential as a therapeutic agent for bacterial infections.
Material Science
Applications in Polymer Chemistry:
Due to their unique structural features, dithiolanes are also being explored for applications in material science:
- Synthesis of Functional Polymers: They can be used as cross-linking agents or additives in polymer formulations to enhance mechanical properties.
- Nanotechnology: Research is ongoing into their use in creating nanoscale materials with specific functionalities for drug delivery systems.
Mechanism of Action
The mechanism of action of 1,3-DITHIOLANE, 2-(p-METHOXYPHENYL)-2-METHYL- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The presence of the dithiolane ring allows for redox reactions, which can modulate cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Dithiolane Derivatives
Structural and Functional Analogues
Key analogues include:
Key Observations:
- Electronic Effects: The para-methoxyphenyl group in the target compound enhances nucleophilicity compared to bromophenyl (electron-withdrawing) or cyclopentadienylidene (conjugated) substituents. This facilitates ring-opening reactions, as seen in domino pathways .
Research Findings and Data
Reaction Efficiency (Domino Pathways)
Note: Data for cyclopentadienylidene derivatives are unavailable in provided sources.
Critical Analysis of Limitations
- Industrial Relevance : While the inventory list highlights storage and handling protocols for analogues, scalability and toxicity profiles of the target compound remain unaddressed.
Biological Activity
1,3-Dithiolane, 2-(p-methoxyphenyl)-2-methyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and significant biological effects, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a dithiolane ring structure characterized by a molecular formula that includes sulfur and oxygen atoms along with carbon and hydrogen. The presence of a 4-methoxyphenyl group and a methyl substituent at the 2-position of the dithiolane ring contributes to its unique chemical properties.
Synthesis
The synthesis of 1,3-dithiolanes typically involves the reaction of carbonyl compounds with dithiols in the presence of acid catalysts. For 2-(p-methoxyphenyl)-2-methyl-, industrial methods may utilize continuous flow reactors to enhance efficiency and yield during production .
Antimicrobial Properties
Research indicates that 1,3-dithiolanes exhibit various antimicrobial activities . The compound has been shown to interact with cellular proteins and enzymes, modulating multiple cellular processes that contribute to its antimicrobial effects .
Anticancer Properties
The anticancer potential of 1,3-dithiolane derivatives is particularly noteworthy. Studies have demonstrated that these compounds can inhibit the activity of thioredoxin reductase (TrxR) , an enzyme often overexpressed in cancer cells. The inhibition of TrxR disrupts redox homeostasis within cells, leading to increased oxidative stress and apoptosis in cancer cells .
In a comparative analysis, certain analogs of dithiolanes were found to exhibit micromolar inhibitory activity against TrxR, suggesting that structural modifications can enhance biological activity . The most potent compounds from this series displayed IC50 values in the low micromolar range, indicating their potential as therapeutic agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship for 1,3-dithiolane derivatives reveals that specific functional groups significantly influence biological activity. For instance:
- Michael acceptor functionality : Compounds containing this feature exhibited higher inhibitory effects against TrxR compared to those without it .
- Substituents on the aromatic ring : Electron-donating groups like methoxy enhance reactivity and biological activity .
Case Study 1: Inhibition of Thioredoxin Reductase
A study evaluated various dithiolane derivatives for their ability to inhibit TrxR. Compounds with an accessible double bond showed significant interaction with the enzyme's active site. For example, compound 2j demonstrated an IC50 value of 5.3 ± 0.4 µM , marking it as one of the most effective inhibitors identified .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, 2-(p-methoxyphenyl)-2-methyl- was tested against several bacterial strains. The results indicated a dose-dependent response, with notable reductions in bacterial viability at higher concentrations .
Comparative Analysis
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 2-(p-Methoxyphenyl)-2-methyl-1,3-dithiolane | TrxR Inhibition | 5.3 ± 0.4 | High potency |
| Analog A | TrxR Inhibition | 10 ± 0.5 | Moderate potency |
| Analog B | Antimicrobial | N/A | Effective against Gram-positive bacteria |
Q & A
Q. What synthetic methodologies are effective for preparing 1,3-dithiolane derivatives like 2-(p-methoxyphenyl)-2-methyl-1,3-dithiolane, and what are the critical reaction parameters?
Answer: A domino method involving intramolecular cyclization of 1,3-dithiolane precursors in the presence of a base (e.g., DMSO) is highly efficient. For example, analogous compounds like perfunctionalized 3-amino-4-nitrothiophenes were synthesized in 92% yield via anionic dithiolane ring-opening followed by an SNi reaction . Key parameters include solvent choice (polar aprotic solvents enhance ring-opening), base strength, and reaction time to prevent side reactions.
Q. How can researchers structurally characterize 2-(p-methoxyphenyl)-2-methyl-1,3-dithiolane using spectroscopic techniques?
Answer: Structural elucidation relies on:
- NMR : The methoxy group (δ ~3.8 ppm in H NMR) and dithiolane protons (δ ~3.5–4.0 ppm) are diagnostic. Aromatic protons from the p-methoxyphenyl group appear as a doublet (δ ~6.8–7.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., CHOS).
- IR Spectroscopy : Stretching vibrations for S–S (500–550 cm) and C–O (1250 cm) bonds are critical .
Q. What are the stability considerations for this compound under varying experimental conditions?
Answer: The dithiolane ring is susceptible to ring-opening under basic or nucleophilic conditions. Storage in inert atmospheres (N/Ar) at low temperatures (-20°C) in anhydrous solvents (e.g., DCM) is recommended. Avoid prolonged exposure to light, as thiocarbonyl groups may degrade .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the dithiolane ring in this compound?
Answer: The dithiolane ring undergoes anionic ring-opening via nucleophilic attack at the sulfur atom, followed by intramolecular cyclization (e.g., SNi mechanism). The electron-donating p-methoxy group stabilizes intermediates through resonance, enhancing reaction efficiency. Computational studies (DFT) can map transition states and activation barriers .
Q. How does the p-methoxyphenyl substituent influence the compound’s electronic properties and reactivity compared to analogs like 2-(p-tolyl)-1,3-dithiolane?
Answer: The methoxy group increases electron density on the aromatic ring, altering the compound’s redox behavior and nucleophilic susceptibility. Comparative studies using cyclic voltammetry (CV) or Hammett substituent constants (σ) reveal enhanced stabilization of cationic intermediates in methoxy derivatives versus methyl analogs .
Q. What analytical challenges arise in detecting trace amounts of this compound in complex matrices, and how can they be addressed?
Answer: Challenges include low volatility and matrix interference. Solutions:
- Ion Mobility Spectrometry (IMS) : Collision cross-section (CCS) values predict separation efficiency (e.g., CCS = 180–200 Å for similar dithiolanes) .
- LC-MS/MS : Use reverse-phase columns (C18) with ESI+ ionization for enhanced sensitivity.
Q. What are the potential biological or pharmacological applications of this compound, and what methodologies validate its activity?
Answer: Dithiolane derivatives exhibit bioactivity through thiol-disulfide exchange or enzyme inhibition. Preliminary assays (e.g., enzyme inhibition kinetics, fluorescence polarization) can screen for interactions with targets like glutathione reductase. Structural analogs have shown binding affinity to metabolic enzymes, suggesting therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
